Unii-2FJ6Y9S5AK

説明

Chemical Identity and Nomenclature

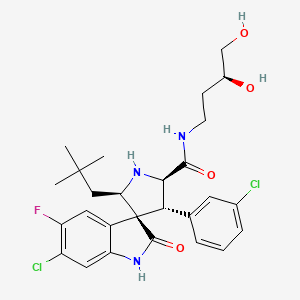

UNII-2FJ6Y9S5AK, also known as MI-219, is a synthetic small-molecule inhibitor of the human double minute 2 (HDM2) protein. Its chemical identity is defined by the IUPAC name (2'R,3S,3'R,5'R)-6-chloro-3'-(3-chlorophenyl)-N-[(3S)-3,4-dihydroxybutyl]-5'-(2,2-dimethylpropyl)-5-fluoro-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide. The molecular formula is C₂₇H₃₂Cl₂FN₃O₄, with a molecular weight of 552.47 g/mol.

The SMILES notation for MI-219 is CC(C)(C)C[C@@H]1[C@]2(C@HC3=CC(=CC=C3)Cl)C4=CC(=C(C=C4NC2=O)Cl)F, representing its stereospecific spiro-oxindole core structure. The InChIKey (FCPJMURCXCSVLM-KVUUDYJHSA-N) further encodes its three-dimensional conformation. Additional identifiers include the CAS registry number 908027-55-4 and PubChem CID 121458548.

| Identifier | Value |

|---|---|

| IUPAC Name | (2'R,3S,3'R,5'R)-6-chloro-3'-(3-chlorophenyl)-N-[(3S)-3,4-dihydroxybutyl]-5'-(2,2-dimethylpropyl)-5-fluoro-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide |

| Molecular Formula | C₂₇H₃₂Cl₂FN₃O₄ |

| Molecular Weight | 552.47 g/mol |

| CAS Number | 908027-55-4 |

| UNII Code | 2FJ6Y9S5AK |

Regulatory Classification and UNII Code Significance

The Unique Ingredient Identifier (UNII) 2FJ6Y9S5AK is a non-proprietary alphanumeric code assigned by the U.S. Food and Drug Administration’s (FDA) Global Substance Registration System (GSRS). This system adheres to ISO 11238 standards, which mandate rigorous scientific definitions for substances in regulated products. The UNII enables unambiguous identification of MI-219 across regulatory domains, facilitating data exchange in pharmacovigilance, supply chain tracking, and translational research.

MI-219 is classified as a chemical substance under the GSRS framework, defined by its stoichiometric molecular structure and stereochemical properties. Its UNII distinguishes it from related compounds, such as MI-77301 (a derivative with improved pharmacokinetics), by encoding structural features like the spiro-oxindole scaffold and chloro-fluoro substitutions. Regulatory databases, including DailyMed and the FDA’s Orange Book, use UNIIs to link substances to approved products, though MI-219 remains investigational.

Historical Development and Discovery

MI-219 was developed through rational drug design targeting the HDM2-p53 interaction. The p53 tumor suppressor protein is often inactivated in cancers due to overexpression of HDM2, which promotes its ubiquitination and degradation. Early work identified spiro-oxindoles as potent HDM2 inhibitors, leading to the optimization of MI-219’s binding affinity and selectivity.

Key milestones include:

- Structural Modeling : Computational docking studies revealed that MI-219 mimics p53’s critical binding residues (Phe19, Leu22, Trp23, Leu26), enabling sub-nanomolar affinity (Kᵢ = 5 nM) for HDM2.

- Selectivity Profile : MI-219 exhibits >10,000-fold selectivity for HDM2 over the related protein HDMX (MDMX), addressing concerns about off-target effects.

- Preclinical Validation : In xenograft models, MI-219 induced tumor regression by activating p53-dependent apoptosis and cell cycle arrest, with minimal toxicity in normal tissues.

The compound’s development underscored the importance of stereochemical precision , as its (2'R,3S,3'R,5'R) configuration is essential for binding to HDM2’s hydrophobic pocket. Subsequent derivatives, such as MI-77301, retained this core structure while improving oral bioavailability.

特性

CAS番号 |

908027-55-4 |

|---|---|

分子式 |

C27H32Cl2FN3O4 |

分子量 |

552.5 g/mol |

IUPAC名 |

(2'R,3S,3'R,5'R)-6-chloro-3'-(3-chlorophenyl)-N-[(3S)-3,4-dihydroxybutyl]-5'-(2,2-dimethylpropyl)-5-fluoro-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide |

InChI |

InChI=1S/C27H32Cl2FN3O4/c1-26(2,3)12-21-27(17-10-19(30)18(29)11-20(17)32-25(27)37)22(14-5-4-6-15(28)9-14)23(33-21)24(36)31-8-7-16(35)13-34/h4-6,9-11,16,21-23,33-35H,7-8,12-13H2,1-3H3,(H,31,36)(H,32,37)/t16-,21+,22-,23+,27-/m0/s1 |

InChIキー |

UNXQGBMZYKHQCO-NVHWNKAKSA-N |

SMILES |

CC(C)(C)CC1C2(C(C(N1)C(=O)NCCC(CO)O)C3=CC(=CC=C3)Cl)C4=CC(=C(C=C4NC2=O)Cl)F |

異性体SMILES |

CC(C)(C)C[C@@H]1[C@]2([C@H]([C@@H](N1)C(=O)NCC[C@@H](CO)O)C3=CC(=CC=C3)Cl)C4=CC(=C(C=C4NC2=O)Cl)F |

正規SMILES |

CC(C)(C)CC1C2(C(C(N1)C(=O)NCCC(CO)O)C3=CC(=CC=C3)Cl)C4=CC(=C(C=C4NC2=O)Cl)F |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Spiro-oxindole; MI219; MI 219; MI-219 |

製品の起源 |

United States |

準備方法

MI-219は、HDM2に最適に結合するように構造に基づいたデノボアプローチを用いて設計されました . MI-219の合成経路および反応条件は、重要な中間体の形成とその後の最終生成物への反応を含む、複数のステップが含まれます。 MI-219の工業生産方法は、利用可能な文献では詳しく記載されていませんが、この化合物は、高純度と高効力を確保する一連の化学反応によって合成されることが知られています .

化学反応の分析

科学研究の用途

MI-219は、化学、生物学、医学、産業の分野において、幅広い科学研究の用途があります。

化学: MI-219は、HDM2-p53相互作用を研究し、この経路を標的とする新しい阻害剤を開発するためのツール化合物として使用されています。

生物学: この化合物は、細胞周期の調節とアポトーシスにおけるp53の役割を理解するために、生物学的研究で使用されています。

医学: MI-219は、抗がん剤として前臨床試験で有望な結果を示しています。

産業: MI-219は、HDM2-p53相互作用を標的とする新しいがん治療法の開発のために、製薬業界で使用されています.

科学的研究の応用

MI-219 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: MI-219 is used as a tool compound to study the HDM2-p53 interaction and to develop new inhibitors targeting this pathway.

Biology: The compound is employed in biological studies to understand the role of p53 in cell cycle regulation and apoptosis.

Medicine: MI-219 has shown promising results in preclinical studies as an anti-cancer agent.

作用機序

類似の化合物との比較

MI-219は、HDM2-p53相互作用も標的とするMI-319やNutlin-3などの他の類似の化合物と比較されています。3つの化合物はすべて同様の作用機序を示しますが、MI-219は前臨床試験でより高い選択性と効力を示しています。 MI-319とNutlin-3も腫瘍増殖の阻害に有効ですが、MI-219の独自の構造と結合親和性は、さらなる開発のためのより有望な候補としています.

類似の化合物には以下が含まれます。

MI-319: MI-219と同様の特性を持つ別のHDM2アンタゴニストです。

Nutlin-3: 抗がん特性について広く研究されてきた、よく知られたHDM2阻害剤です.

類似化合物との比較

Comparison with Structurally Similar Compounds

2-Amino-4-nitrothiazole

- Structural Similarities : Both compounds feature a thiazole core with nitro and amine substituents.

- Key Differences: Substituent Position: 5-Nitrothiazol-2-amine has nitro at position 5, whereas 2-amino-4-nitrothiazole substitutes nitro at position 4. Physicochemical Properties:

| Parameter | 5-Nitrothiazol-2-amine | 2-Amino-4-nitrothiazole |

|---|---|---|

| Molecular Weight (g/mol) | 145.12 | 145.12 |

| Melting Point (°C) | 198–200 (decomposes) | 210–212 (decomposes) |

| Solubility | Low in water | Low in water |

- Applications: While 5-nitrothiazol-2-amine is used in QC, 2-amino-4-nitrothiazole is employed in agrochemical synthesis .

Nitazoxanide (Parent Drug)

- Functional Similarities : Both are nitro-thiazole derivatives with antiparasitic activity.

- Key Differences :

- Structure : Nitazoxanide incorporates 5-nitrothiazol-2-amine as a substructure but adds a salicylate moiety.

- Bioactivity :

| Parameter | 5-Nitrothiazol-2-amine | Nitazoxanide |

|---|---|---|

| Primary Use | Analytical standard | Broad-spectrum antiparasitic |

| Mechanism | N/A | Inhibits pyruvate:ferredoxin oxidoreductase |

- Regulatory Status: Nitazoxanide is FDA-approved, whereas 5-nitrothiazol-2-amine is restricted to non-clinical applications .

Comparative Research Findings

Stability and Analytical Performance

- Stability : 5-Nitrothiazol-2-amine exhibits high thermal stability (decomposition >190°C), making it suitable for LC-MS calibration. In contrast, nitazoxanide degrades at lower temperatures (150°C) due to its complex structure .

- Analytical Utility :

- HPLC Retention : 5-Nitrothiazol-2-amine elutes earlier (RT: 4.2 min) than nitazoxanide (RT: 8.5 min) under reverse-phase conditions .

- Detection Limits : UV detection at 254 nm shows superior sensitivity for 5-nitrothiazol-2-amine (LOD: 0.1 µg/mL) compared to nitazoxanide (LOD: 0.5 µg/mL) due to fewer interfering chromophores .

Data Tables

Table 1: Physicochemical Comparison

| Property | 5-Nitrothiazol-2-amine | 2-Amino-4-nitrothiazole | Nitazoxanide |

|---|---|---|---|

| Molecular Formula | C₃H₃N₃O₂S | C₃H₃N₃O₂S | C₁₂H₉N₃O₅S |

| LogP (Partition Coefficient) | 1.2 | 1.5 | 2.8 |

| Regulatory Status | QC/ANDA applications | Industrial synthesis | FDA-approved |

Table 2: Spectroscopic Signatures

| Technique | 5-Nitrothiazol-2-amine (Key Peaks) |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 7.45 (s, 1H, thiazole-H), δ 6.80 (s, 2H, NH₂) |

| IR (cm⁻¹) | 3350 (N-H), 1530 (NO₂ asym), 1350 (NO₂ sym) |

Q & A

Q. What methodologies are critical for assessing long-term stability under diverse environmental conditions?

- Methodological Answer : Design factorial experiments to test interactions between temperature, pH, and oxidative stress. Employ chemometric tools (e.g., PCA) to identify degradation pathways. Publish raw datasets to enable third-party verification .

Key Methodological Frameworks

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。